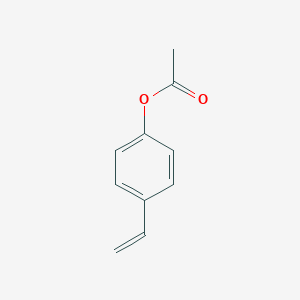
4-Acetoxystyrene
Cat. No. B054282
Key on ui cas rn:
2628-16-2
M. Wt: 162.18 g/mol
InChI Key: JAMNSIXSLVPNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07586013B2
Procedure details


Pittet et al. in U.S. Pat. No. 4,316,995 describe a method for preparing p-vinylphenol. In that method, p-hydroxybenzaldehyde is first reacted with malonic acid using ethylenediamine as catalyst to give pHCA, which is decarboxylated in situ at a temperature of 115 to 120° C. to form impure p-vinylphenol. The p-vinylphenol is isolated from the reaction mixture and reacted with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-acetoxystyrene, which is separated from the reaction mixture and hydrolyzed in the presence of a strong base to give purified p-vinylphenol. The yield of 4-vinylphenol was about 31%.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)=[CH2:2].[C:10](OC(=O)C)(=[O:12])[CH3:11].[OH-].[Na+].[OH-].[K+]>>[C:10]([O:9][C:6]1[CH:7]=[CH:8][C:3]([CH:1]=[CH2:2])=[CH:4][CH:5]=1)(=[O:12])[CH3:11] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

